The provided literature primarily focuses on the potential therapeutic application of 2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methylacetamide as a treatment for cerebral stroke. [] Research suggests that this compound might be beneficial when administered using a novel approach involving both injection and oral routes. [] This method emphasizes administering the first injection within 48 hours of stroke onset, potentially offering a wider treatment window. []
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1